
2-Hydroxyquinoline-4-carboxamide
Overview
Description
2-Hydroxyquinoline-4-carboxamide is a heterocyclic compound characterized by a quinoline backbone with a hydroxyl group at position 2 and a carboxamide moiety at position 2. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug design. The carboxamide group enhances hydrogen-bonding interactions with biological targets, while the hydroxy group at position 2 contributes to solubility and binding specificity. Synthetically, this compound is often modified at the carboxamide side chain or the quinoline core to optimize pharmacological properties, as seen in antibacterial and analgesic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carboxamide typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4-carboxamide derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include quinoline-4-carboxamide derivatives.
- Reduction products include amine derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
2-Hydroxyquinoline-4-carboxamide is a quinoline derivative with applications in pharmaceutical research, agrochemical development, and organic synthesis . Research has shown the compound's potential in medicinal chemistry programs, particularly in the discovery of new drugs .
Pharmaceutical Industry
- Drug Synthesis 2-Hydroxyquinoline-4-carboxylic acid, a related compound, is used as a building block in the synthesis of various drugs, playing a vital role in the development of new therapeutics and medicinal chemistry research .
- Antimalarial Research Quinoline-4-carboxamides have demonstrated antiplasmodial activity and have been studied for their efficacy against malaria . These compounds have shown activity against multiple life-cycle stages of the Plasmodium parasite and act through a novel mechanism by inhibiting translation elongation factor 2 ( PfEF2), which is critical for protein synthesis . Compound 2 (DDD107498), a quinoline-4-carboxamide, has shown excellent pharmacokinetic and antimalarial properties and has progressed to preclinical development .
- Antiviral activity Some 8-hydroxyquinoline derivatives have exhibited antiviral activities. For example, novel 8-hydroxyquinoline derivatives have been synthesized and investigated for their activity against the dengue virus .
- Alzheimer's Disease 8-hydroxyquinoline derivatives have been explored for their potential in treating Alzheimer's disease. These compounds can inhibit BuChE and AChE, enzymes associated with the disease .
Agrochemical Industry
- Production of Agrochemicals 2-Hydroxyquinoline-4-carboxylic acid serves as an intermediate in the production of herbicides, fungicides, and other agrochemicals, contributing to the advancement of agricultural technologies .
Organic Synthesis
- Versatile Intermediate 2-Hydroxyquinoline-4-carboxylic acid is essential in the synthesis of complex organic molecules, supporting various research and development projects in organic chemistry .
- Synthesis of Quinoline Derivatives Quinoline-4-carboxylic acid derivatives can be efficiently prepared from the reaction of substituted Isatins and various aromatic ketones .
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in certain pathogens.
Pathways Involved: By inhibiting PfEF2, the compound disrupts protein synthesis, leading to the death of the pathogen.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Hydroxy vs. Alkoxy Groups
- 2-Hydroxyquinoline-4-carboxamide: The hydroxyl group at position 2 enhances polarity and hydrogen-bonding capacity, critical for binding to enzymes like OGT .
- This substitution may shift activity toward different biological targets .
Aromatic and Heterocyclic Substitutions
- 2-Phenylquinoline-4-carboxamide Derivatives: Compounds such as 5a5–5b1 () feature substituted phenyl groups at position 2. For example: 5a5: Incorporates a morpholinopropanamido group, yielding a melting point of 188.1–189.4°C and 97.6% purity. Such substitutions enhance antibacterial activity, likely by improving target affinity . 5a6: A dimethylamino-propylamine substituent reduces melting point (171.5–173.4°C) but maintains high purity (98.8%), suggesting altered crystallinity without compromising stability .
Functional Group Variations at Position 4
Carboxamide vs. Carboxylic Acid
- This compound: The carboxamide group is pivotal for interactions with enzymes (e.g., OGT’s active site) and improves metabolic stability compared to esters or acids .
- It serves as a precursor for carboxamide derivatives in drug synthesis .
- 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: Substitution at position 3 (hydroxy) and position 2 (methyl) broadens applications in analgesia and anti-inflammatory agents, though reduced hydrogen-bonding capacity compared to carboxamides limits enzyme inhibition efficacy .
Ester Derivatives
- 2-Phenylquinoline-4-carboxylate Esters (e.g., CAS 728928-49-2): Esters are often prodrugs, improving oral absorption. However, they lack the direct target engagement seen with carboxamides and are less studied in therapeutic contexts .
Antibacterial Activity
Quinoline-4-carboxamides with substituted phenyl groups (e.g., 5a5–5b1) exhibit moderate to strong antibacterial effects, attributed to their ability to disrupt bacterial membrane integrity or enzyme function. Purity (>97%) and melting points correlate with synthetic reproducibility and stability .
Analgesic and Anti-inflammatory Properties
Derivatives like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid () demonstrate anti-inflammatory activity, though their carboxylic acid groups limit central nervous system penetration compared to carboxamides .
Enzyme Inhibition
The this compound scaffold shows promise in OGT inhibition (IC₅₀ values in low micromolar range), outperforming precursor analogs like 5SGlcNAc. Structural modifications (e.g., alkylamino side chains) enhance potency and selectivity .
Biological Activity
2-Hydroxyquinoline-4-carboxamide, a member of the quinoline family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its quinoline backbone with a hydroxyl group at the 2-position and a carboxamide group at the 4-position. This structure is crucial for its biological activity, influencing its interactions with biological targets.
Antimalarial Activity
Research has highlighted the antiplasmodial effects of quinoline-4-carboxamides, including this compound. In vitro studies against Plasmodium falciparum demonstrated moderate potency with an EC50 value of approximately 120 nM. Further optimization led to compounds exhibiting low nanomolar potency and excellent oral efficacy in P. berghei mouse models, achieving effective doses (ED90) below 1 mg/kg when administered orally for four days .
Table 1: Antimalarial Efficacy of Quinoline-4-carboxamides
Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |
---|---|---|---|
This compound | 120 | <1 | Inhibition of translation elongation factor 2 (PfEF2) |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Quinoline derivatives, including this compound, exhibit activity against various bacterial pathogens. Studies indicate that these compounds can inhibit the growth of Staphylococcus aureus and other resistant strains through mechanisms that may involve metal ion chelation and reactive oxygen species (ROS) generation .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <5 μM |
Streptococcus mutans | <5 μM |
Mycobacterium tuberculosis | Potentiated by copper ions |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound inhibits translation elongation factor 2 (PfEF2), crucial for protein synthesis in malaria parasites .
- Metal Ion Chelation : Similar to other quinolines, it can chelate metal ions, enhancing its antimicrobial effects and potentially reducing oxidative stress in cells .
- Reactive Oxygen Species Generation : Exposure to the compound leads to transient ROS production, which contributes to its bactericidal activity .
Case Studies and Research Findings
A notable study focused on the optimization of quinoline derivatives for antimalarial activity. The research involved screening a library of compounds against P. falciparum, leading to the identification of lead compounds with enhanced pharmacokinetic profiles and efficacy in vivo. The findings underscored the potential of this compound as a candidate for further development in malaria treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxyquinoline-4-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis can be adapted from protocols for analogous quinoline-4-carboxamides. For example, coupling 2-hydroxyquinoline-4-carboxylic acid with amines using activating agents like PyBOP in DMF, followed by neutralization with N-methylmorpholine (NMM) to precipitate the product . Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) or green chemistry approaches (ultrasound-assisted synthesis) may improve yields . Reaction optimization should include parameter screening (temperature, solvent polarity, and stoichiometry) monitored by TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming substituent positions: H NMR identifies hydroxyl (-OH) and carboxamide (-CONH) protons, while C NMR verifies carbonyl (C=O) and aromatic carbons. Mass spectrometry (MS) confirms molecular weight, and IR spectroscopy detects functional groups (e.g., O-H stretch at ~3200 cm). Purity assessment via HPLC with UV detection at 254 nm is recommended .
Q. What initial biological screening assays are recommended to assess the bioactivity of this compound?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability. Parallel solubility studies in PBS or DMSO are advised to rule out false negatives due to poor dissolution .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups enhancing the bioactivity of this compound derivatives?
- Methodological Answer : Systematically modify substituents at positions 2 (hydroxyl) and 4 (carboxamide). For example:
- Replace -OH with methoxy (-OCH) or halogens to study electronic effects .
- Vary carboxamide substituents (alkyl, aryl) to assess steric and hydrophobic contributions .
Screen derivatives in standardized bioassays and use multivariate analysis (e.g., PCA) to correlate structural features with activity. Computational docking (AutoDock Vina) can predict binding modes to targets like DNA gyrase or topoisomerases .
Q. What strategies mitigate oxidative instability observed in this compound derivatives during long-term storage?
- Methodological Answer : Instability in solution (e.g., degradation via autoxidation) can be minimized by:
- Storing solids under inert atmosphere (argon) at -20°C.
- Lyophilizing aqueous solutions with cryoprotectants (trehalose).
- Adding antioxidants (0.1% BHT) to organic stock solutions .
Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Q. How should contradictory results in antimicrobial efficacy studies of this compound analogs be systematically analyzed?
- Methodological Answer : Contradictions may arise from:
- Purity variability : Verify compound integrity via NMR and HPLC before testing .
- Assay conditions : Standardize inoculum size (CFU/mL) and culture media (e.g., Mueller-Hinton agar) .
- Resistance mechanisms : Perform genomic sequencing of microbial strains to detect efflux pump upregulation .
Replicate studies across independent labs and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
Properties
IUPAC Name |
2-oxo-1H-quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSMDMHOLCNPCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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